

Unambiguous Structural Confirmation of 4-Bromo-2-nitrophenol: A Comparative Spectroscopic Guide

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Compound of Interest

Compound Name: 4-Bromo-2-nitrophenol

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For researchers, scientists, and drug development professionals, the definitive structural confirmation of chemical compounds is a critical step in ensuring the integrity and validity of their work. This guide provides a comprehensive comparison of the spectroscopic data for **4-Bromo-2-nitrophenol** against its structural isomers, 2-Bromo-4-nitrophenol and 2-Bromo-6-nitrophenol, to aid in its unambiguous identification.

The differentiation of these closely related isomers can be challenging due to their identical molecular weight and elemental composition. However, a multi-technique spectroscopic approach, leveraging Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), provides a robust framework for structural elucidation. This guide presents a side-by-side comparison of the key spectroscopic features of these three compounds, supported by detailed experimental protocols.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from IR, ^1H NMR, ^{13}C NMR, and Mass Spectrometry for **4-Bromo-2-nitrophenol** and its structural isomers.

Table 1: Infrared (IR) Spectroscopy Data Comparison (cm^{-1})

Functional Group	4-Bromo-2-nitrophenol	2-Bromo-4-nitrophenol	2-Bromo-6-nitrophenol
O-H Stretch (phenolic)	~3400-3200 (broad)	~3400-3200 (broad)	~3400-3200 (broad)
C-H Stretch (aromatic)	~3100-3000	~3100-3000	~3100-3000
N-O Stretch (asymmetric)	~1530	~1520	~1525
N-O Stretch (symmetric)	~1340	~1345	~1350
C=C Stretch (aromatic)	~1600, 1475	~1600, 1480	~1600, 1470
C-Br Stretch	~680	~700	~650

Table 2: ¹H NMR Spectral Data Comparison (δ, ppm)

Proton	4-Bromo-2-nitrophenol	2-Bromo-4-nitrophenol	2-Bromo-6-nitrophenol (Predicted)
H-3	~8.1 (d)	~7.6 (d)	~7.8 (d)
H-5	~7.6 (dd)	~8.2 (dd)	~7.2 (t)
H-6	~7.1 (d)	~8.4 (d)	~7.9 (d)
-OH	Variable	Variable	Variable

Table 3: ¹³C NMR Spectral Data Comparison (δ, ppm)

Carbon	4-Bromo-2-nitrophenol	2-Bromo-4-nitrophenol (Predicted)	2-Bromo-6-nitrophenol (Predicted)
C-1 (C-OH)	~155	~150	~148
C-2 (C-NO ₂)	~140	~120 (C-Br)	~122 (C-Br)
C-3	~128	~130	~132
C-4 (C-Br)	~115	~145 (C-NO ₂)	~125
C-5	~125	~128	~120
C-6	~120	~118	~142 (C-NO ₂)

Table 4: Mass Spectrometry Data Comparison (m/z)

Ion	4-Bromo-2-nitrophenol	2-Bromo-4-nitrophenol	2-Bromo-6-nitrophenol
[M] ⁺	217/219	217/219	217/219
[M-NO ₂] ⁺	171/173	171/173	171/173
[M-Br] ⁺	138	138	138
[M-HBr] ⁺	137	137	137

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz NMR spectrometer.
- Sample Preparation: Approximately 10-20 mg of the sample was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).

- **^1H NMR Acquisition:** Proton NMR spectra were acquired using a standard pulse sequence. Key parameters included a spectral width of 16 ppm, a relaxation delay of 1.0 s, and an acquisition time of 4 s. Typically, 16 to 64 scans were co-added to achieve an adequate signal-to-noise ratio.
- **^{13}C NMR Acquisition:** Carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence. Key parameters included a spectral width of 240 ppm, a relaxation delay of 2.0 s, and an acquisition time of 1.5 s. A larger number of scans (typically 1024 to 4096) were accumulated to obtain a good quality spectrum.
- **Data Processing:** The raw data (Free Induction Decay - FID) was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- **Sample Preparation:** A small amount of the solid sample was placed directly on the ATR crystal.
- **Data Acquisition:** The IR spectrum was recorded in the range of $4000\text{--}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded prior to the sample measurement.
- **Data Analysis:** The resulting spectrum was analyzed for the presence of characteristic absorption bands corresponding to the various functional groups in the molecule.

Mass Spectrometry (MS)

- **Instrumentation:** A mass spectrometer with an Electron Ionization (EI) source, coupled with a Gas Chromatography (GC) system for sample introduction.
- **Sample Introduction:** A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) was injected into the GC. The GC was equipped with a suitable capillary

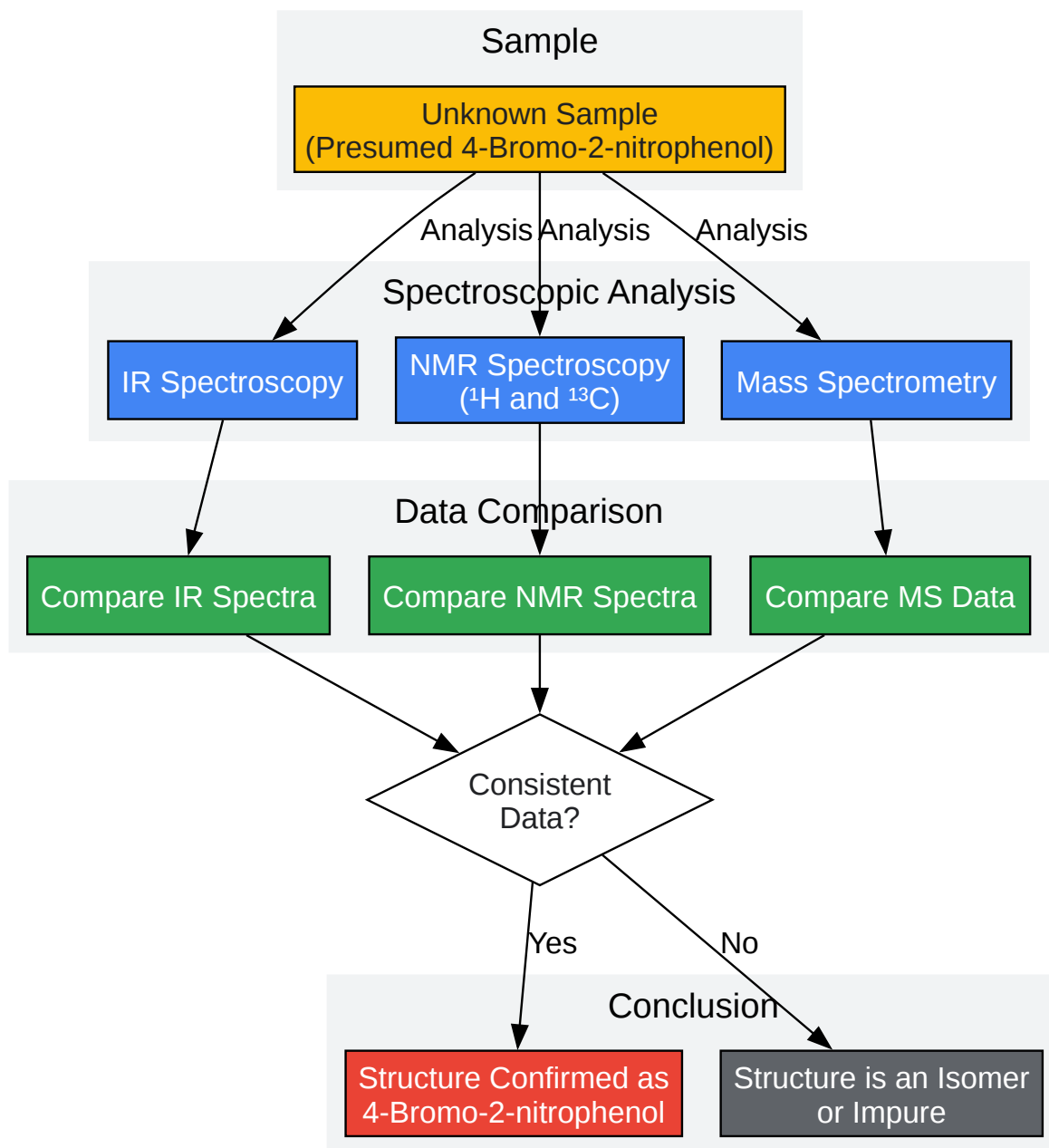
column (e.g., a 30 m non-polar column). The oven temperature was programmed to ensure the separation of any potential impurities.

- Ionization: Electron ionization was performed at a standard energy of 70 eV.
- Mass Analysis: The mass spectrum was scanned over a mass-to-charge (m/z) range of 50-300 amu.
- Data Interpretation: The resulting mass spectrum was analyzed for the molecular ion peak ($[M]^+$), which should exhibit the characteristic isotopic pattern for a bromine-containing compound (an M and M+2 peak with an approximate 1:1 ratio). The fragmentation pattern was also analyzed to identify characteristic fragment ions.

Visualization of the Structural Confirmation Workflow

The following diagram illustrates the logical workflow for the structural confirmation of **4-Bromo-2-nitrophenol** using a comparative spectroscopic approach.

Structural Confirmation Workflow for 4-Bromo-2-nitrophenol



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Caption: Workflow for the structural confirmation of **4-Bromo-2-nitrophenol**.

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